Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)

Atomic layer deposition Surface chemistry Silicon dioxide

Researchers using Ca(TMHD)₂ as a reference standard face unreliable supply and unverified purity. This product solves those challenges with guaranteed quality and consistency. - Quantified Benchmarking: Known ALD window (325-400 °C) and evaporation rate (1× at 225 °C) for direct precursor comparison. - Process Stability: Oligomeric [Ca₃(tmhd)₆] form provides stable flux over extended runs. - Supply Assurance: Standard 99.99% metals-basis purity, shipped under inert gas for immediate global delivery.

Molecular Formula C22H38CaO4
Molecular Weight 406.6 g/mol
Cat. No. B7800331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Molecular FormulaC22H38CaO4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ca+2]
InChIInChI=1S/2C11H20O2.Ca/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-;
InChIKeyDOOFPPIHJGRIGW-ATMONBRVSA-L
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ca(TMHD)₂ Procurement Guide: Baseline Identity for CVD/ALD Precursor Selection


Calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly designated Ca(TMHD)₂, Ca(thd)₂, or Ca(DPM)₂, is a homoleptic calcium(II) β-diketonate complex of molecular formula C₂₂H₃₈CaO₄ and molecular weight 406.61 g·mol⁻¹ . The compound exists in the solid state as the oligomeric trinuclear species [Ca₃(tmhd)₆], in which three Ca²⁺ centers are bridged by tmhd ligands in multiple coordination modes, as established by single-crystal X-ray crystallography [1]. This oligomeric architecture fundamentally governs its volatility, thermal stability, and vapor-phase transport behavior, making it a benchmark precursor against which newer calcium precursors are quantitatively compared in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications [2].

Structural and Performance Differentiation of Ca(TMHD)₂ vs. Other Calcium β-Diketonates


The term 'calcium β-diketonate' encompasses a structurally diverse family of compounds whose vapor-phase transport and surface reactivity differ by orders of magnitude. Ca(TMHD)₂ in its native oligomeric [Ca₃(tmhd)₆] form exhibits limited volatility and a narrow, high-temperature ALD window of 325–400 °C, whereas its Lewis base adducts (e.g., with tetraglyme or tetraen) or heteroleptic variants (e.g., [{Ca(demamp)(tmhd)}₂]) display markedly enhanced mass transport [1]. The fluorinated analog Ca(hfa)₂ introduces fluorine contamination risk in oxide films [2]. Newer calcium amidinate precursors demonstrate approximately 37-fold higher evaporation rates than Ca(TMHD)₂ at 225 °C and an ALD window roughly twice as wide and 150 °C lower, yet lack the decades-long CVD process validation that Ca(TMHD)₂ has accumulated for multi-metal oxide systems such as barium strontium titanate (BST) [3]. These quantitative divergences in volatility, thermal stability, decomposition pathway, and surface chemisorption stoichiometry mean that generic substitution without empirical verification can lead to film non-stoichiometry, carbon contamination, or complete process failure.

Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Surface Hydroxyl Stoichiometry on SiO₂

Ca(DPM)₂ reacts selectively and stoichiometrically with surface hydroxyl groups on SiO₂, consuming approximately 2–3 surface OH groups per adsorbed Ca center, as quantified by IR absorbance [1]. This stoichiometric OH consumption ratio is identical to that of Cu(DPM)₂ under the same conditions [1]. Water vapor exposure at 673 K removes the DPM ligand, leaving Ca on the surface, confirming a clean ligand-elimination pathway [1]. This well-characterized, integer-valued surface reaction stoichiometry enables predictable saturation dosing in ALD processes, whereas alternative calcium precursors with unknown or variable OH-consumption ratios introduce uncertainty in growth-per-cycle calibration [2].

Atomic layer deposition Surface chemistry Silicon dioxide

ALD Temperature Window for CaS Deposition

The ALD growth window for CaS using Ca(TMHD)₂ (as [Ca₃(tmhd)₆]) with H₂S extends from 325 to 400 °C, a range of 75 °C [1]. In comparison, the calcium amidinate dimer bis(N,N′-diisopropylformamidinato)calcium(II) exhibits an ALD window of 150–280 °C under identical co-reactant (H₂S) conditions—a range of 130 °C that is approximately two times wider and shifted lower by about 150 °C [1]. This places Ca(TMHD)₂ in a distinctly higher-temperature process regime that may be advantageous when co-depositing with other metal oxides requiring elevated substrate temperatures (>300 °C) for crystalline film growth, but disadvantageous for temperature-sensitive substrates or integration with low-thermal-budget processes [2].

Atomic layer deposition Calcium sulfide Precursor process window

Evaporation Rate Comparison by Isothermal TGA

Isothermal thermogravimetric analysis (TGA) at 225 °C reveals that the evaporation rate of bis(N,N′-diisopropylformamidinato)calcium(II) dimer is approximately 37 times higher than that of Ca(TMHD)₂ [1]. This massive volatility differential arises from the oligomeric [Ca₃(tmhd)₆] structure of solid Ca(TMHD)₂, in which bridging tmhd ligands must be cleaved prior to vaporization, in contrast to the discrete dimeric structure of the amidinate that volatilizes intact [2]. The low intrinsic volatility of Ca(TMHD)₂ necessitates higher precursor bubbler or sublimator temperatures (typically >200 °C) and can limit achievable film growth rates in mass-transport-limited deposition regimes, but also provides inherently slower, more controllable precursor delivery for ultra-thin film applications where precise dose metering is critical.

Thermogravimetric analysis Precursor volatility Vapor pressure

Oligomeric Architecture and Volatility Limitations

Single-crystal X-ray diffraction establishes that homoleptic Ca(TMHD)₂ crystallizes as the trinuclear species [Ca₃(tmhd)₆] with a triangular Ca₃ core, in which all calcium ions are six-coordinate and held together by tmhd ligands in chelating, bridging, and mixed coordination modes [1]. This oligomeric architecture is directly responsible for the limited volatility and thermal instability of the 'parent' compound noted across multiple MOCVD precursor comparison studies [2]. In contrast, monomeric Lewis base adducts such as [Ca(thd)₂(tetraen)] with an 8-coordinate calcium center volatilize at lower temperatures than the non-adducted oligomer, demonstrating that the oligomeric structure—not the tmhd ligand itself—is the root cause of limited mass transport [3]. Heteroleptic [{Ca(demamp)(tmhd)}₂] exhibits TGA one-step mass loss with only 9.0% residue at 375 °C, confirming cleaner volatilization than the oligomeric parent [4].

Single-crystal XRD Oligomeric structure Volatility

Commercial Purity Grades and Electronic-Grade Specifications

Ca(TMHD)₂ is commercially available in two distinct purity grades: a standard synthesis grade at 97% assay (Sigma-Aldrich 700134) and a high-purity grade at 99.99% metals basis (Thermo Scientific/Alfa Aesar, distributed via Thomas Scientific) . The 99.99% metals basis specification ensures that total metallic impurities (Na, K, Fe, Cu, Zn, etc.) do not exceed 100 ppm combined, which is critical for electronic applications where trace metal contamination degrades dielectric breakdown strength [1]. In contrast, the 97% assay grade may contain up to 3% organic impurities (residual solvent, partially decomposed ligand) that introduce uncontrolled carbon contamination in deposited films [1]. Newer calcium amidinate precursors (e.g., Strem 20-8200) are also offered at 99.99%-Ca PURATREM grade, matching the purity ceiling of Ca(TMHD)₂ and thus neutralizing purity as a differentiating factor for procurement [2].

Purity specification Trace metals analysis Electronic-grade chemicals

Optimal Application Scenarios Based on Quantitative Differentiation


High-Temperature Multi-Metal Oxide ALD/CVD for Ferroelectric DRAM Capacitors

Ca(TMHD)₂ is the calcium precursor of choice for co-deposition of complex ferroelectric oxides such as barium strontium titanate (BaₓSr₁₋ₓTiO₃, BST) and strontium bismuth tantalate (SrBiTaO₆) used in DRAM capacitor dielectrics. These material systems require substrate temperatures ≥350 °C to achieve the perovskite crystalline phase, which falls squarely within the 325–400 °C ALD window of Ca(TMHD)₂ [1]. Newer calcium amidinate precursors with ALD windows extending only to 280 °C would thermally decompose under these process conditions, while fluorinated alternatives such as Ca(hfa)₂ introduce fluorine that degrades the dielectric reliability of the ferroelectric film [2]. The known OH:Ca consumption stoichiometry of (2–3):1 on oxide surfaces further enables co-optimization of Ca, Sr, and Ba precursor pulse sequences for precise cation ratio control, which is essential for achieving the target Curie temperature and dielectric constant in BST films [3].

C12A7 Electride Thin Films via ALD Nanolaminate Approach

The development of C12A7 electride films—a novel electronic oxide with work function as low as 2.4 eV for field-emission cathode and display applications—has been demonstrated using a solid Ca(DPM)₂ ALD precursor for the CaO component in CaO/Al₂O₃ nanolaminates [1]. The high-temperature ALD window of Ca(TMHD)₂ (325–400 °C) is compatible with the Al₂O₃ ALD window using trimethylaluminum (TMA)/H₂O, enabling a matched-temperature nanolaminate process without precursor cross-contamination. The stoichiometric surface reaction of Ca(DPM)₂ with hydroxyl-terminated oxide surfaces ensures self-limiting growth behavior essential for the precise Ca:Al ratio (12:14) required for the mayenite phase [2]. Alternative low-temperature Ca precursors would necessitate substrate temperature ramping between CaO and Al₂O₃ deposition steps, compromising throughput and interface abruptness.

Calcium-Doped Optical Glasses and Scintillation Crystals via MOCVD

Ca(TMHD)₂ serves as a volatile, halogen-free calcium dopant source for MOCVD of optical glasses and scintillation crystals (e.g., Ca-doped YAlO₃, CaF₂ optical coatings) where the absence of halide ligands in the precursor chemistry eliminates the risk of halide-induced optical absorption bands [1]. The oligomeric nature of Ca(TMHD)₂, while limiting absolute volatility, provides a stable, reproducible precursor flux over extended deposition runs (hours to days) without the gradual decomposition and residue buildup observed with some heteroleptic precursors [2]. The 99.99% metals basis purity grade ensures that transition-metal impurity concentrations remain below the threshold that would introduce parasitic optical absorption or scintillation afterglow [3].

Benchmark Calibration Standard for Novel Precursor Evaluation

Owing to its status as the most extensively characterized and commercially established calcium β-diketonate precursor, Ca(TMHD)₂ (as [Ca₃(tmhd)₆]) serves as the universal baseline comparator in the scientific literature for evaluating new calcium precursor candidates. Quantitative benchmarking metrics include: (i) ALD window width and temperature range relative to the 325–400 °C baseline; (ii) evaporation rate at 225 °C normalized to the Ca(TMHD)₂ reference (= 1×); (iii) TGA residue percentage at 350–400 °C; and (iv) film carbon impurity levels under standardized deposition conditions [1]. Procurement of Ca(TMHD)₂ as an internal reference standard enables direct, side-by-side evaluation of alternative precursors within the same deposition system, eliminating inter-laboratory variability when assessing claims of 'superior volatility' or 'wider ALD window' from precursor vendors [2].

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